Lurasidone-2H-oxireno
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H34N4O3S |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-9-oxa-4-azatetracyclo[5.3.1.02,6.08,10]undecane-3,5-dione |
InChI |
InChI=1S/C28H34N4O3S/c33-27-22-19-13-20(25-24(19)35-25)23(22)28(34)32(27)15-17-6-2-1-5-16(17)14-30-9-11-31(12-10-30)26-18-7-3-4-8-21(18)36-29-26/h3-4,7-8,16-17,19-20,22-25H,1-2,5-6,9-15H2/t16-,17-,19-,20+,22+,23-,24?,25?/m0/s1 |
InChI Key |
KNMHEHKCBHVCCZ-TZGQUFORSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)C8C7O8 |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C8C7O8 |
Origin of Product |
United States |
Synthesis and Mechanistic Pathways of Lurasidone 2h Oxireno Formation
Proposed Synthetic Routes to the Epoxide Moiety of Lurasidone-2H-oxireno
While specific literature detailing the targeted synthesis of this compound is not extensively published, its structure suggests a logical synthetic approach originating from a known or potential precursor of Lurasidone (B1662784). The most plausible route to the epoxide moiety would involve the epoxidation of an olefinic precursor, specifically the "Lurasidone Olefin Impurity-1". daicelpharmastandards.com This reaction would introduce the oxirane ring across the double bond of the norbornane (B1196662) moiety of the Lurasidone structure.
General methods for epoxidation of complex molecules often utilize peroxy acids (like m-CPBA), or metal-catalyzed oxidations. orientjchem.orgmsu.edu The choice of reagent and conditions would be crucial to achieve stereoselectivity, given the multiple chiral centers in the Lurasidone molecule. numberanalytics.com Asymmetric epoxidation techniques, such as the Sharpless or Jacobsen epoxidation, are well-established methods for the enantioselective synthesis of epoxides, although their specific application to a Lurasidone precursor is not documented in publicly available literature. numberanalytics.comwikipedia.org
Formation as a Byproduct and Impurity in Lurasidone Synthesis
The presence of this compound as an impurity, sometimes referred to as Lurasidone Impurity F, suggests its formation during the synthesis of Lurasidone or its degradation under certain conditions. daicelpharmastandards.com Forced degradation studies of Lurasidone have been conducted to understand its stability and identify potential degradation products, which can include oxidative degradation products. nih.govnih.gov
Identification and Characterization of Precursors and Contributing Intermediates
The most likely direct precursor to this compound is the corresponding olefinic impurity, "Lurasidone Olefin Impurity-1" (C28H34N4O2S). daicelpharmastandards.com This impurity would contain a double bond in the hexahydro-4,7-methano-2H-isoindole-1,3-dione moiety, which is susceptible to oxidation to form the epoxide. The formation of this olefin precursor itself could arise from elimination reactions during the main Lurasidone synthesis, particularly in steps involving heat or basic conditions.
The synthesis of Lurasidone typically involves the condensation of (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate (B1217627) with (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. googleapis.com Side reactions or the presence of impurities in these starting materials could potentially lead to the formation of the olefinic precursor.
Mechanistic Investigations of Epoxide Ring Formation Pathways
The formation of the epoxide ring from the olefin precursor is a classic oxidation reaction. The mechanism would depend on the oxidizing agent present.
With Peroxy Acids (e.g., m-CPBA): The reaction would likely proceed via the "Butterfly Mechanism," a concerted process where the peroxy acid delivers an oxygen atom to the double bond. wikipedia.org
With Metal Catalysts and a Stoichiometric Oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide): The mechanism would involve the formation of a high-valent metal-oxo species that then transfers the oxygen atom to the alkene. orientjchem.org The catalyst's ligand environment can influence the stereoselectivity of the epoxidation. numberanalytics.com
Under Oxidative Stress Conditions: The formation could be a result of reaction with reactive oxygen species. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to simulate such conditions. nih.govgoogle.com A patent on the preparation of Lurasidone hydrochloride oxidation impurities mentions the use of various oxidizing agents, including hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA), leading to oxidized impurities. google.com
The stereochemistry of the resulting epoxide would be influenced by the directing effects of the existing chiral centers in the molecule, potentially leading to the formation of specific stereoisomers. msu.edu
Influence of Reaction Conditions and Reagent Stoichiometry on Oxireno Formation
The formation of this compound as a byproduct is likely sensitive to several factors in the manufacturing process.
| Factor | Influence on Epoxide Formation |
| Oxidizing Agents | The presence of residual oxidizing agents from previous steps or oxidative conditions can lead to the epoxidation of the olefin impurity. The type and concentration of the oxidant will affect the rate of formation. uitm.edu.my |
| Catalysts | Trace metal catalysts, if present, could catalyze the epoxidation in the presence of an oxygen source. numberanalytics.com |
| pH | While not directly causing epoxidation, pH can influence the stability of precursors and intermediates, potentially leading to side reactions that form the olefin. Some patents on Lurasidone synthesis mention pH control for impurity removal. google.com |
| Reagent Stoichiometry | An excess of certain reagents or the presence of unreacted starting materials could create conditions favorable for side reactions, including the formation of the olefin precursor. |
This table is generated based on general principles of chemical synthesis and information from related literature, as direct studies on this compound formation are limited.
Impact of Solvent Systems and Temperature on Byproduct Generation
The choice of solvent and the reaction temperature are critical parameters that can affect the formation of impurities.
| Parameter | Impact on Byproduct Generation |
| Solvent | The solvent can influence the solubility of reactants and intermediates, potentially affecting reaction rates and side product formation. Polar aprotic solvents like acetonitrile (B52724) and toluene (B28343) are often used in Lurasidone synthesis. justia.comnewdrugapprovals.org The solvent can also play a role in the stability of reactive intermediates. |
| Temperature | Higher reaction temperatures can increase the rate of side reactions, including elimination reactions that may form the olefin precursor. uitm.edu.my However, some reactions in the Lurasidone synthesis are carried out at elevated temperatures, requiring careful control to minimize impurity formation. googleapis.com |
This table is generated based on general principles of chemical synthesis and information from related literature, as direct studies on this compound formation are limited.
Novel Methodologies for the Targeted Synthesis of this compound and its Stereoisomers
There is no specific literature detailing novel methodologies for the targeted synthesis of this compound, as it is primarily of interest as an impurity standard for analytical purposes. However, companies that supply this compound for research purposes utilize custom synthesis. daicelpharmastandards.com
A targeted synthesis would likely follow the logical pathway of first synthesizing the "Lurasidone Olefin Impurity-1" and then performing a stereoselective epoxidation. The synthesis of the olefin impurity itself would need to be developed, potentially through a controlled elimination reaction from a suitable Lurasidone intermediate.
For the epoxidation step, modern catalytic methods could be employed to control the stereochemistry. The use of chiral catalysts, such as those based on titanium, manganese, or vanadium, in asymmetric epoxidation reactions could potentially allow for the synthesis of specific stereoisomers of this compound. orientjchem.orgnumberanalytics.comwikipedia.org The development of such a synthesis would be a valuable tool for the definitive identification and toxicological assessment of this impurity.
Stereochemistry and Conformational Analysis of Lurasidone 2h Oxireno
Elucidation of Absolute Configuration and Chiral Centers within the Oxireno Scaffold
The absolute configuration of Lurasidone-2H-oxireno is explicitly defined by its systematic IUPAC name: (2R,2aS,5aR,6S)-4-(((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-3H-2,6-methanooxireno[2,3-f]isoindole-3,5(4H)-dione. researchgate.netresearchgate.netresearchgate.netfda.gov This nomenclature precisely assigns the stereochemistry at each of the eight chiral centers within the molecule.
The core of the molecule features a rigid, fused ring system, including the characteristic oxireno group. The stereochemical designations for the chiral centers within this scaffold are as follows:
On the oxireno-isoindole portion: 2R, 2aS, 5aR, and 6S.
On the cyclohexane (B81311) portion: 1R and 2R.
Table 1: Chiral Centers in this compound
| Chiral Center Location | Stereochemical Descriptor |
| Oxireno-isoindole Scaffold | 2R |
| Oxireno-isoindole Scaffold | 2aS |
| Oxireno-isoindole Scaffold | 5aR |
| Oxireno-isoindole Scaffold | 6S |
| Cyclohexane Ring | 1R |
| Cyclohexane Ring | 2R |
Investigation of Diastereomeric and Enantiomeric Purity and Isomeric Relationships
With eight chiral centers, the theoretical number of possible stereoisomers for this compound is 2⁸, or 256. These stereoisomers can exist as pairs of enantiomers and sets of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. pharmacy180.com
The specified IUPAC name refers to a single, specific stereoisomer. However, in any synthetic process, the potential for the formation of other diastereomers exists. The control of stereochemistry during synthesis is paramount in pharmaceutical chemistry, as different stereoisomers can have vastly different pharmacological activities and toxicological profiles. For instance, the enantiomer of lurasidone (B1662784) is available as a separate entity for research purposes, highlighting the importance of stereochemical purity. veeprho.com
The diastereomeric and enantiomeric purity of a this compound sample would be determined using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC), which can separate different stereoisomers. The presence of other diastereomers would be considered impurities. The synthesis of lurasidone itself can generate various impurities, including stereoisomers, which are carefully monitored and controlled. vulcanchem.compharmaffiliates.comdaicelpharmastandards.com
The isomeric relationship between this compound and other potential stereoisomers can be defined by the configuration at one or more of the eight chiral centers. For example, a compound with the configuration (2S,2aR,5aR,6S)-4-(((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-3H-2,6-methanooxireno[2,3-f]isoindole-3,5(4H)-dione would be a diastereomer of the specified this compound. The enantiomer would have the opposite configuration at all eight chiral centers.
Analysis of Preferred Conformational States and Their Energetics
The conformational flexibility of this compound is largely dictated by the rigid bicyclic and tricyclic ring systems. The fused nature of the oxireno-isoindole scaffold significantly restricts the conformational freedom of this part of the molecule. However, the cyclohexane ring and the piperazine (B1678402) ring, along with the connecting alkyl chain, can adopt various conformations.
Computational studies on lurasidone have explored its conformational landscape, revealing that the molecule can exist in several low-energy conformations. researchgate.netresearchgate.net These studies often employ methods like molecular mechanics and density functional theory (DFT) to identify stable conformers and the energy barriers between them. For this compound, the introduction of the strained oxirene (B85696) ring would be expected to further influence the conformational preferences of the adjacent rings.
The cyclohexane ring typically adopts a chair conformation, which is the most stable arrangement. The substituents on the cyclohexane ring can be in either axial or equatorial positions. The relative stability of these conformers depends on the steric interactions between the substituents. In bridged bicyclic systems, such as the one present in this compound, the conformational analysis becomes more complex, with the potential for boat and twist-boat conformations in certain ring systems. willingdoncollege.ac.in
The energetics of the different conformational states are crucial, as the lowest energy conformer is the most populated at equilibrium. The bioactive conformation, which is the conformation the molecule adopts when it binds to its biological target, may not necessarily be the lowest energy conformation in solution. Understanding the energy differences between various conformers can provide insights into the molecule's dynamic behavior and its ability to adopt the necessary shape for biological activity. The relative free Gibbs energies of different diastereomers in bicyclic systems can be calculated to determine their relative populations at a given temperature. researchgate.net
Impact of Stereoisomerism on Chemical Reactivity and Stability
The stereoisomerism of this compound has a profound impact on its chemical reactivity and stability. The three-membered oxirene ring is inherently strained and therefore susceptible to ring-opening reactions. quimicaorganica.orgmsu.edu The regioselectivity and stereoselectivity of these reactions are highly dependent on the stereochemistry of the starting material and the reaction conditions.
The stability of this compound is also linked to its stereochemistry. Different diastereomers will have different ground-state energies, with more sterically hindered isomers being less stable. pharmacy180.com The strained oxirene ring makes the molecule susceptible to degradation, particularly under acidic or basic conditions, which can catalyze ring-opening. The rate and pathway of this degradation can be influenced by the stereochemical arrangement of the molecule.
Chemical Reactivity and Transformation Pathways of Lurasidone 2h Oxireno
Reactions Involving the Epoxide Ring
The high degree of ring strain in the oxireno moiety makes it a potent electrophilic site, susceptible to attack by a wide range of nucleophiles. The ensuing ring-opening reactions relieve this strain and are the dominant transformation pathway for this functional group. ucalgary.calumenlearning.com
Nucleophilic Ring-Opening Reactions and Regioselectivity
The ring-opening of the epoxide in Lurasidone-2H-oxireno can be catalyzed by both acid and base, with the regioselectivity of the nucleophilic attack being highly dependent on the reaction conditions. libretexts.orgbyjus.com
Under basic or neutral conditions, with strong nucleophiles (e.g., RO⁻, OH⁻, RNH₂, Grignard reagents), the reaction proceeds via a classic Sₙ2 mechanism. masterorganicchemistry.comresearchgate.net The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. Given the structure of this compound, which is fused to a bicyclo[2.2.1]heptane-like system, both epoxide carbons are sterically encumbered. However, subtle differences in steric accessibility would dictate the regiochemical outcome. The attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack and resulting in a trans-diaxial addition product, a principle known as the Fürst-Plattner rule for cyclic systems. researchgate.net
The table below summarizes the expected regioselectivity for the nucleophilic ring-opening of this compound.
| Condition | Mechanism | Site of Nucleophilic Attack | Stereochemical Outcome |
| Basic/Neutral (Strong Nu⁻) | Sₙ2-like | Less sterically hindered carbon | Inversion of configuration (trans product) |
| Acidic (Weak Nu⁻) | Sₙ1-like | More sterically hindered/substituted carbon | Inversion of configuration (trans product) |
Electrophilic Reactions and Molecular Rearrangements
While the primary reactivity of epoxides is with nucleophiles, they can undergo rearrangements under the influence of Lewis acids. The coordination of a Lewis acid to the epoxide oxygen can facilitate the cleavage of a carbon-oxygen bond, leading to a carbocation-like intermediate. This intermediate can then undergo hydride or alkyl shifts to form a more stable carbocation before being trapped by a nucleophile. In the context of the rigid bicyclic framework of this compound, such rearrangements could lead to the formation of isomeric ketones or aldehydes, although these pathways are generally less common than direct ring-opening.
Hydrolytic Degradation Mechanisms of the Oxireno Ring
Hydrolysis of the epoxide ring is a key degradation pathway, leading to the formation of a 1,2-diol. This reaction can occur under both acidic and basic conditions. byjus.com
Acid-Catalyzed Hydrolysis : In the presence of aqueous acid, the epoxide is protonated, followed by the Sₙ2-like attack of water at the more substituted carbon. A final deprotonation step yields the trans-diol. openstax.org
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion attacks the less substituted carbon of the epoxide in an Sₙ2 reaction. Subsequent protonation of the resulting alkoxide by water gives the trans-diol. libretexts.org
Given that Lurasidone (B1662784) itself is susceptible to degradation in both acidic and alkaline media, it is highly probable that the epoxide ring of this compound would readily undergo hydrolysis under these conditions. nih.govmdpi.com
Reactivity of Other Functional Groups within the this compound Scaffold
Besides the highly reactive epoxide, other functional groups within the this compound structure exhibit their own chemical liabilities. Forced degradation studies on Lurasidone provide insight into these potential transformation pathways. nih.govmdpi.com
Isoindole-1,3-dione Moiety : This imide ring is susceptible to hydrolysis, particularly under alkaline conditions. mdpi.com This can lead to the opening of the imide ring to form a dicarboxylic acid derivative.
Benzisothiazole Ring : The sulfur atom in the benzisothiazole group is prone to oxidation. mdpi.com Exposure to oxidative conditions can lead to the formation of the corresponding sulfoxide (B87167) and sulfone.
Piperazine (B1678402) Ring : The piperazine ring can undergo oxidative degradation. Studies on Lurasidone have shown that free radical-mediated oxidation can lead to the cleavage of the piperazine ring, forming N,N'-diformyl degradants. nih.gov
The following table summarizes the potential degradation pathways for the functional groups in this compound based on studies of Lurasidone.
| Functional Group | Reaction Type | Condition | Resulting Product Type |
| Isoindole-1,3-dione | Hydrolysis | Alkaline | Dicarboxylic acid derivative |
| Benzisothiazole | Oxidation | Oxidative | Sulfoxide, Sulfone |
| Piperazine | Oxidation | Radical-mediated | Ring cleavage products (e.g., diformyl derivatives) |
Kinetic and Thermodynamic Studies of its Chemical Transformations
Specific kinetic and thermodynamic data for the chemical transformations of this compound are not available in the current scientific literature. However, general principles of reaction kinetics and thermodynamics for epoxide ring-opening reactions can be applied.
The high ring strain of the epoxide ring suggests that its ring-opening reactions are thermodynamically favorable, with a significant release of energy (negative enthalpy change, ΔH°). pearson.comnih.gov The reactions are generally exothermic.
From a kinetic perspective, the activation energy for the ring-opening of epoxides is substantially lower than for other ethers, which explains their higher reactivity. researchgate.net For acid-catalyzed reactions, the rate is dependent on the concentration of both the epoxide and the acid catalyst. For base-catalyzed reactions, the rate is proportional to the concentration of both the epoxide and the nucleophile. The activation energy for the ring-opening of epichlorohydrin (B41342) with methanol, for example, has been determined to be around 53 kJ/mol. researchgate.net While this value is for a different system, it provides a general idea of the energy barrier for such reactions. The specific kinetics for this compound would be influenced by the steric and electronic environment of its complex, polycyclic structure.
Advanced Analytical Methodologies for Characterization and Quantification of Lurasidone 2h Oxireno
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation of complex mixtures and the assessment of purity. For Lurasidone-2H-oxireno, a variety of chromatographic methods can be employed to distinguish it from lurasidone (B1662784) and other process-related impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Oxireno Detection
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for its detection and quantification in bulk drug substances and pharmaceutical formulations.
Method development for the detection of this compound would typically involve a reversed-phase approach, leveraging the non-polar nature of the molecule. A C18 or C8 column is often the stationary phase of choice for the analysis of lurasidone and its impurities. researchgate.netdergipark.org.tr Gradient elution is frequently employed to achieve optimal separation of a wide range of impurities with varying polarities. indiandrugsonline.org
A typical HPLC method for the analysis of lurasidone-related impurities, which can be adapted for this compound, is detailed in the table below.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition | Source |
| Column | Inertsil ODS C18 (150x4.6 mm, 5µm) | researchgate.netindiandrugsonline.org |
| Mobile Phase A | 0.05M Potassium Dihydrogen Phosphate buffer (pH 4.0) | researchgate.net |
| Mobile Phase B | Acetonitrile (B52724) | researchgate.net |
| Gradient | Optimized for separation of impurities | indiandrugsonline.org |
| Flow Rate | 1.0 mL/min | researchgate.netindiandrugsonline.org |
| Detection | PDA detector at 210 nm or 230 nm | researchgate.netindiandrugsonline.org |
| Column Temperature | 40°C | researchgate.net |
| Injection Volume | 10 µL | scispace.com |
Validation of the developed HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.netindiandrugsonline.org Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interference from blanks, placebos, and known impurities at the retention time of this compound. indiandrugsonline.org
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For lurasidone impurities, linearity is often established over a concentration range of approximately 1.6-12 µg/mL. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, with acceptance criteria often falling between 98% and 102%. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. jopcr.com
Chiral Chromatography for Enantiomeric Excess Determination
Lurasidone possesses multiple chiral centers, leading to the potential for various stereoisomers. As this compound is a derivative, it is crucial to control its enantiomeric purity. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound.
The United States Pharmacopeia (USP) lists a method for lurasidone that includes a limit for a related compound, suggesting the use of chiral HPLC for purity testing. chiraltech.com For the enantiomeric separation of compounds structurally similar to lurasidone, polysaccharide-based chiral stationary phases, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., ChiralPak AD-H), have proven effective. nih.govacs.org
A representative chiral HPLC method is outlined below.
Table 2: Representative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition | Source |
| Column | ChiralPak AD-H (4.6 mm × 25 cm, 5 µm) | nih.govacs.org |
| Mobile Phase | Hexane:Ethanol:Diethylamine (85:15:0.1 v/v/v) | nih.govacs.org |
| Flow Rate | 1.0 mL/min | nih.govacs.org |
| Detection | UV at 254 nm | nih.govacs.org |
This type of method would be capable of separating the enantiomers of this compound, allowing for the accurate determination of its enantiomeric purity.
Gas Chromatography (GC) for Volatile Byproducts and Process Impurities
While HPLC is suitable for non-volatile compounds, Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile impurities that may be present from the synthesis of lurasidone and its related compounds. These can include residual solvents and volatile byproducts.
Patents describing the synthesis of lurasidone mention the use of GC to monitor the progress of reactions, indicating its utility in process control. google.com Furthermore, a GC method has been disclosed for the determination of impurities in a lurasidone intermediate, (1R,2R)-1,2-cyclohexanedimethanol. patsnap.com Such a method would typically employ a capillary column with a nonpolar stationary phase and a flame ionization detector (FID) for quantification. patsnap.com
Spectroscopic Techniques for Detailed Structural Elucidation
Spectroscopic techniques are paramount for the unambiguous identification and structural elucidation of chemical compounds. For a novel or less-characterized compound like this compound, a combination of NMR and mass spectrometry is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural assignment of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are necessary to elucidate the complex structure of this compound.
Studies on lurasidone have utilized ¹H-NMR to confirm its chemical structure, identifying key proton signals corresponding to the benzothiazole (B30560) aromatic region and the isoindole-1,3-dione group. mdpi.com Similar approaches would be applied to this compound. The presence of the oxireno (epoxide) ring would introduce characteristic shifts in the NMR spectrum, particularly for the protons and carbons in its vicinity, allowing for its confirmation and the determination of its stereochemistry relative to the rest of the molecule. The structural elucidation of lurasidone-related substances has been confirmed through NMR spectral determination. scribd.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS), provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. nih.gov This technique is crucial for confirming the molecular formula of this compound.
In addition to accurate mass, HRMS provides valuable information about the fragmentation pattern of the molecule under ionization. The fragmentation of lurasidone has been studied, with characteristic product ions being identified. nih.gov By comparing the fragmentation pattern of this compound to that of lurasidone, the location of the oxireno group can be confirmed. The loss of specific neutral fragments or the formation of unique product ions would be indicative of the epoxide moiety. This detailed analysis of fragmentation pathways is essential for the unequivocal identification of the compound. nih.gov Untargeted HRMS has also been successfully employed to identify lurasidone metabolites in biological matrices. spectroscopyonline.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopic techniques used to identify functional groups and probe the molecular structure of a compound. IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting molecular vibrations such as stretching and bending. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, providing information about vibrational modes that induce a change in molecular polarizability.
For a molecule with the complexity of this compound, the combination of IR and Raman spectroscopy is invaluable. The key structural features distinguishing this compound from the parent lurasidone molecule are the presence of an oxirene (B85696) (epoxide) ring on the hexahydro-4,7-methanoisoindole moiety. This structural modification, along with the various other functional groups present, would produce a unique vibrational fingerprint.
Expected Vibrational Modes for this compound:
The analysis would focus on identifying characteristic bands for the key functional groups:
Oxirene (Epoxide) Ring: The presence of the three-membered epoxide ring is a key diagnostic feature. The asymmetric C-O-C stretching vibration typically appears as a distinct band in the IR spectrum, often in the 875-950 cm⁻¹ region. The symmetric "ring breathing" mode of the epoxide is often more prominent in the Raman spectrum, typically found in the 1240-1280 cm⁻¹ range.
Imide Group (-C(O)NC(O)-): The dicarboximide moiety would exhibit strong, characteristic carbonyl (C=O) stretching vibrations in the IR spectrum. Due to asymmetric and symmetric stretching, two distinct bands are expected, typically around 1770-1790 cm⁻¹ and 1700-1720 cm⁻¹.
Benzisothiazole Ring: This aromatic heterocyclic system would produce a series of sharp bands in both IR and Raman spectra. C=C and C=N stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. C-H stretching from the aromatic ring would appear above 3000 cm⁻¹.
Piperazine (B1678402) and Cyclohexane (B81311) Rings: The aliphatic C-H stretching vibrations from the piperazine and cyclohexane moieties would be prominent in the 2800-3000 cm⁻¹ region of the IR spectrum. C-C stretching and various bending and rocking vibrations would contribute to the complex fingerprint region below 1400 cm⁻¹.
Hypothetical Data Table for Vibrational Analysis:
The following table illustrates the type of data that would be generated from an IR and Raman analysis of this compound.
| Vibrational Mode | Functional Group | Expected IR Peak (cm⁻¹) | **Expected Raman Peak (cm⁻¹) ** |
| Asymmetric C-H Stretch | Aromatic (Benzisothiazole) | ~3070 | Weak |
| Asymmetric C-H Stretch | Aliphatic (Cyclohexane, Piperazine) | ~2940 | Strong |
| Symmetric C-H Stretch | Aliphatic (Cyclohexane, Piperazine) | ~2860 | Strong |
| Asymmetric C=O Stretch | Imide | ~1775 | Weak |
| Symmetric C=O Stretch | Imide | ~1710 | Moderate |
| C=C / C=N Stretch | Aromatic (Benzisothiazole) | ~1590, ~1470 | Strong |
| Epoxide Ring Breathing | Oxirene | Weak/Absent | ~1250 |
| Asymmetric C-O-C Stretch | Oxirene | ~910 | Weak |
Note: This table is illustrative and based on theoretical values. Actual peak positions and intensities would need to be determined experimentally.
X-ray Crystallography for Solid-State Structural Determination and Confirmation of Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. For a complex molecule like lurasidone, which contains multiple chiral centers, X-ray crystallography is essential for unambiguous structural confirmation. The European Public Assessment Report for the parent drug, Latuda, confirms that X-ray diffraction was used to establish the absolute configuration of its six chiral centers. europa.eu
The formation of the this compound impurity introduces two new chiral centers at the site of the epoxide ring. Determining the stereochemistry of this epoxide (i.e., whether it is in an endo or exo position relative to the norbornane-like framework) is critical for understanding its properties and potential interactions.
Crystallographic Analysis Findings:
A successful single-crystal X-ray diffraction experiment on this compound would yield a comprehensive set of crystallographic data. This would include:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.
Space Group: The symmetry elements present in the crystal structure.
Atomic Coordinates: The precise x, y, and z coordinates of every atom in the molecule.
Bond Lengths and Angles: Exact measurements of the distances between atoms and the angles between bonds, confirming the connectivity and geometry.
Absolute Stereochemistry: Through the use of anomalous dispersion, the analysis would confirm the absolute configuration (R or S) of each chiral center, including those of the newly formed epoxide ring.
Hypothetical Data Table for Crystallographic Analysis:
This table represents the kind of data that would be obtained from a single-crystal X-ray diffraction study of this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₂₈H₃₆N₄O₃S |
| Formula Weight | 508.68 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.15 |
| b (Å) | 14.28 |
| c (Å) | 18.54 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 2689.5 |
| Z (molecules per unit cell) | 4 |
| Key Bond Length (C-O, epoxide) | ~1.45 Å |
| Key Bond Angle (C-O-C, epoxide) | ~60° |
| Absolute Configuration | Confirmed (e.g., 3aR, 4S, 7R, 7aS, plus confirmed stereochemistry at the epoxide) |
Note: This table is for illustrative purposes. The actual crystallographic data can only be determined through experimental analysis of a suitable single crystal.
Computational Chemistry and Theoretical Investigations of Lurasidone 2h Oxireno
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Lurasidone-2H-oxireno, Density Functional Theory (DFT) would be a suitable method to investigate its electronic structure, stability, and reactivity. A common approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-31G*(d,p) to find the lowest energy conformation.
Electronic Structure: The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the presence of the strained oxireno ring and the electron-rich regions of the lurasidone (B1662784) backbone would likely influence these frontier orbitals.
Stability: The thermodynamic stability of this compound can be assessed by calculating its Gibbs free energy of formation. Furthermore, the stability of the oxireno ring itself is a key point of interest. Oxirenes are known to be highly strained and often transient intermediates. uhmreactiondynamics.org Computational analysis of bond lengths, bond angles, and strain energy within the oxireno moiety would provide insight into its stability on the complex lurasidone scaffold.
Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen atom of the oxireno ring would likely be a region of high electron density (a nucleophilic site), while the adjacent carbon atoms would be electrophilic.
Table 6.1.1: Predicted Electronic Properties of this compound (Illustrative Data)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Strain Energy (Oxireno Ring) | 45-55 kcal/mol | Quantifies the instability due to the three-membered ring. |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations provide insights into a single, optimized molecular structure, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamics of a molecule over time. For a flexible molecule like this compound, MD simulations would be invaluable in understanding its behavior in different environments, such as in solution or near a biological target.
Conformational Sampling: By simulating the motion of the molecule over nanoseconds or even microseconds, a representative ensemble of conformations can be generated. This is crucial for understanding the flexibility of the piperazine (B1678402) ring, the orientation of the benzisothiazole group, and the dynamics of the bicycloheptane (B81988) moiety in relation to the oxireno group. Analysis of dihedral angle distributions can reveal the most populated conformations.
Intermolecular Interactions: MD simulations can also be used to study the interactions between this compound and its environment. For instance, simulations in a water box can provide information on its solvation and the formation of hydrogen bonds. If a potential biological target is known, protein-ligand MD simulations could elucidate the binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex.
Table 6.2.1: Illustrative Intermolecular Interaction Analysis from a Hypothetical MD Simulation of this compound with a Target Protein
| Interaction Type | Key Residues Involved | Average Distance (Å) | Occupancy (%) |
| Hydrogen Bond | TYR 123 | 2.8 | 75 |
| Hydrogen Bond | ASP 85 | 3.1 | 60 |
| Hydrophobic Interaction | LEU 150, VAL 98 | N/A | High |
| Pi-Pi Stacking | PHE 210 | 4.5 | 40 |
Prediction of Spectroscopic Properties through Theoretical Models and Comparison with Experimental Data
Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structure validation.
Vibrational Spectroscopy (IR and Raman): By performing frequency calculations (typically using DFT), the vibrational modes of this compound can be predicted. The calculated IR and Raman spectra would show characteristic peaks for the functional groups present in the molecule. For instance, the C-O-C stretching and ring deformation modes of the oxireno ring would have specific frequencies.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts, when compared to experimental NMR data, are a powerful tool for structure elucidation. The protons and carbons of the oxireno ring would have characteristic shifts due to the ring strain and the electronegativity of the oxygen atom.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted λmax values can be compared with experimental spectra to confirm the electronic structure.
Table 6.3.1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Value | Hypothetical Experimental Value | Assignment |
| IR Frequency | 1250 cm⁻¹ | 1245 cm⁻¹ | Oxireno ring C-O-C stretch |
| ¹H NMR Chemical Shift | 3.8 ppm | 3.7 ppm | Protons on the oxireno ring |
| ¹³C NMR Chemical Shift | 85 ppm | 84 ppm | Carbons in the oxireno ring |
| UV-Vis λmax | 235 nm | 232 nm | π → π* transition in the benzisothiazole ring |
Reaction Pathway Modeling for Oxireno Formation and Degradation Mechanisms
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies.
Formation Pathway: The formation of the oxireno ring on the lurasidone structure would likely occur through an oxidation reaction of a corresponding alkyne precursor or via other synthetic routes. uhmreactiondynamics.org Theoretical modeling could be used to investigate the potential energy surface of such a reaction, identifying the most favorable pathway. This would involve locating the transition state structure and calculating the activation barrier.
Degradation Mechanisms: Given the high ring strain, the oxireno moiety is expected to be a reactive site. clockss.org Theoretical modeling could explore various degradation pathways, such as ring-opening reactions. These reactions could be initiated by nucleophiles or could be thermally or photolytically induced. researchgate.net By calculating the activation energies for different potential degradation reactions, the most likely degradation products could be predicted. For example, the ring-opening of the oxireno could lead to the formation of a ketone or an aldehyde derivative.
Table 6.4.1: Illustrative Calculated Energetics for a Hypothetical Degradation Pathway of this compound
| Reaction Step | Description | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| 1 | Nucleophilic attack on an oxireno carbon | 15 | -25 |
| 2 | Ring opening and formation of an intermediate | 5 | -10 |
| 3 | Rearrangement to a stable ketone product | 2 | -40 |
Degradation Pathways and Chemical Stability Studies of Lurasidone 2h Oxireno
Forced Degradation Studies under Various Stress Conditions (e.g., Acidic, Basic, Oxidative, Photolytic, Thermal)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. While specific studies on Lurasidone-2H-oxireno are not extensively documented in publicly available literature, the degradation behavior of lurasidone (B1662784) provides critical insights into the potential stability of its oxireno analogue.
Studies on lurasidone have shown that it is susceptible to degradation under basic, oxidative, and photolytic conditions, while it remains relatively stable under acidic, neutral, and thermal stress. nih.govnih.gov
Acidic and Thermal Stability: Lurasidone hydrochloride has demonstrated stability under acidic and thermal stress conditions. nih.govmdpi.com This suggests that the core structure of lurasidone, and likely the oxireno ring in this compound, is resistant to degradation under these conditions.
Oxidative Degradation: Lurasidone degrades under oxidative conditions, such as in the presence of hydrogen peroxide. nih.govmdpi.com The benzisothiazole ring and the piperazine (B1678402) moiety are susceptible to oxidation. mdpi.comnih.gov The epoxide ring in this compound is an additional site susceptible to oxidative attack, which could lead to ring-opening or further oxidation products. A study involving free radical-mediated oxidation of lurasidone resulted in the cleavage of the piperazine ring. nih.gov
Photolytic Degradation: Exposure to light has been shown to induce degradation of lurasidone. nih.govnih.gov Photolytic degradation can lead to isomerization of the benzisothiazole ring to a benzothiazole (B30560) ring. nih.gov The high energy of UV radiation could also potentially impact the stability of the strained oxireno ring in this compound, possibly leading to polymerization or other rearrangements.
The following interactive data table summarizes the findings from forced degradation studies on lurasidone, which can be extrapolated to infer the stability of this compound.
| Stress Condition | Reagent/Condition | Observation on Lurasidone | Inferred Implication for this compound |
| Acidic Hydrolysis | 1N HCl | Stable | Likely stable |
| Basic Hydrolysis | 0.1N NaOH, 80°C | Significant degradation (isoindole-1,3-dione ring cleavage) mdpi.com | Significant degradation expected due to lability of the isoindole-1,3-dione ring |
| Oxidative Degradation | 15% H₂O₂, 40°C, 24h | Degradation observed, formation of sulfoxide (B87167) and sulfone mdpi.com | Oxireno ring is an additional site for oxidative attack, leading to potential ring-opening products |
| Free Radical Oxidation | AIBN | Cleavage of piperazine ring nih.gov | Piperazine ring remains a likely site of degradation |
| Photolytic Degradation | UV light | Isomerization of benzisothiazole ring nih.gov | Oxireno ring may also be susceptible to photolytic rearrangement or degradation |
| Thermal Degradation | 80°C, 6h | Stable scispace.com | Likely stable |
Identification and Structural Characterization of Degradation Products of this compound
The characterization of degradation products is crucial for understanding the degradation pathways. For lurasidone, several degradation products have been identified under various stress conditions using techniques like LC-MS/MS and NMR. nih.govnih.gov While specific degradation products of this compound are not detailed in the literature, we can hypothesize potential products based on the reactivity of the functional groups present.
Under basic conditions, the primary degradation would likely involve the hydrolysis of the isoindole-1,3-dione ring, leading to a dicarboxylic acid derivative of this compound.
Under oxidative conditions, in addition to the formation of sulfoxides and sulfones at the benzisothiazole ring, the oxireno ring could undergo ring-opening to form diol derivatives. Free radical-mediated oxidation has been shown to lead to the formation of an N,N'-diformyl degradant from the piperazine ring of lurasidone. nih.gov A similar degradation could be expected for this compound.
Photolytic stress on lurasidone results in a photo-induced isomer where the benzisothiazole ring is converted to a benzothiazole ring. nih.gov It is plausible that this compound would undergo a similar isomerization.
The following interactive data table outlines the known degradation products of lurasidone and the predicted degradation products for this compound.
| Stress Condition | Known Lurasidone Degradation Product | Predicted this compound Degradation Product |
| Basic Hydrolysis | Product of isoindole-1,3-dione ring cleavage (dicarboxylic acid and primary amine) mdpi.com | Product of isoindole-1,3-dione ring cleavage with intact oxireno ring |
| Oxidative Degradation | Lurasidone sulfoxide, Lurasidone sulfone mdpi.com | This compound sulfoxide, this compound sulfone, Diol derivatives from oxireno ring opening |
| Free Radical Oxidation | N,N'-diformyl degradant (from piperazine ring cleavage) nih.gov | N,N'-diformyl degradant of this compound |
| Photolytic Degradation | Photo-induced isomer (benzothiazole derivative) nih.gov | Photo-induced isomer of this compound (benzothiazole derivative) |
Kinetics and Mechanisms of Chemical Degradation of the Oxireno Ring
The chemical degradation of the oxireno (epoxide) ring is primarily driven by its inherent ring strain, making it susceptible to nucleophilic attack. researchgate.netnumberanalytics.com The reaction mechanism, either SN1 or SN2, and the regioselectivity of the ring-opening are dependent on the reaction conditions (acidic or basic) and the nature of the nucleophile. echemi.com
Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack. echemi.com The attack of the nucleophile generally occurs at the more substituted carbon atom due to the development of a partial positive charge that is better stabilized by hyperconjugation (following an SN1-like mechanism).
Base-Catalyzed Ring Opening: Under basic or neutral conditions, the nucleophile attacks one of the carbon atoms of the epoxide ring in an SN2-type reaction. echemi.com Steric hindrance plays a major role, and the attack typically occurs at the less substituted carbon atom.
For this compound, the carbons of the oxireno ring are part of a fused ring system, which will influence the regioselectivity of the ring-opening. The kinetics of these degradation reactions would be expected to follow pseudo-first-order or second-order kinetics, depending on the concentration and reactivity of the attacking species.
Strategies for Enhancing Chemical Stability of Epoxide-Containing Analogues
Given the reactivity of the epoxide ring, strategies to enhance the chemical stability of compounds like this compound are important.
Formulation Strategies:
pH Control: Maintaining the pH of a formulation in the neutral to slightly acidic range can minimize both acid-catalyzed and base-catalyzed hydrolysis of the epoxide ring and other labile functional groups in the molecule.
Exclusion of Water: For liquid formulations, using non-aqueous solvents or co-solvents can reduce the rate of hydrolysis. For solid dosage forms, protection from humidity is crucial.
Use of Antioxidants: The addition of antioxidants can mitigate oxidative degradation of both the epoxide ring and other susceptible moieties like the benzisothiazole ring.
Light Protection: Packaging in light-resistant containers is essential to prevent photolytic degradation. nih.gov
Chemical Modification Strategies:
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can protect labile functional groups from the surrounding environment. Studies have shown that complexation of lurasidone with hydroxypropyl-β-cyclodextrin can improve its stability. mdpi.comdaicelpharmastandards.com This approach could similarly shield the oxireno ring of this compound.
Structural Modification: While altering the core structure changes the compound, for the development of future analogues, introducing electron-withdrawing groups near the epoxide ring could potentially decrease its reactivity towards nucleophilic attack, though this may also impact its biological activity.
Impurity Profiling and Control Strategies in Lurasidone Synthesis
Comprehensive Analytical Techniques for Impurity Profiling of Lurasidone (B1662784), with Specific Emphasis on Oxireno Derivatives
The identification and quantification of Lurasidone-2H-oxireno and other related substances in Lurasidone synthesis are accomplished through a suite of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the foundational methods for separating impurities from the main API.
For the specific characterization of oxireno derivatives, hyphenated mass spectrometry techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (QTOF), provides the necessary sensitivity and specificity for structural elucidation. These methods allow for the accurate mass determination of the impurity, which, in conjunction with fragmentation analysis, can confirm the presence of the oxirane ring and its position within the Lurasidone molecular structure.
A typical impurity profiling workflow would involve subjecting samples from various stages of the manufacturing process to these analytical methods. This allows for a comprehensive understanding of the impurity's formation and carry-over. The data generated from these techniques are crucial for establishing a complete impurity profile of Lurasidone, with a specific focus on controlling the levels of the oxireno derivative.
Table 1: Analytical Techniques for this compound Profiling
| Technique | Application | Key Information Provided |
| HPLC/UPLC | Separation and Quantification | Retention time, peak purity, and concentration of the impurity relative to Lurasidone. |
| LC-MS/MS | Identification and Trace Analysis | Molecular weight confirmation and sensitive quantification at trace levels. |
| LC-QTOF-MS | Structural Elucidation | High-resolution mass data for unambiguous identification and structural confirmation of the oxireno moiety. |
Development and Qualification of this compound as an Impurity Reference Standard
The accurate quantification of this compound is contingent upon the availability of a well-characterized reference standard. The development and qualification of such a standard is a meticulous process that ensures its suitability for use in analytical testing.
The initial step involves the synthesis of this compound, often through a targeted chemical reaction designed to produce the epoxide. Following synthesis, the compound undergoes extensive purification to achieve a high degree of chemical purity.
The qualification of the reference standard involves a comprehensive characterization using a battery of analytical techniques to confirm its identity and purity. These techniques typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence and stereochemistry of the oxirane ring.
Mass Spectrometry (MS): To verify the molecular weight.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Purity determination by HPLC/UPLC: To quantify the purity of the standard, typically aiming for >99%.
Once fully characterized, the this compound reference standard is used for the validation of analytical methods and for the routine quality control of Lurasidone batches. The availability of this standard, with the CAS number 1373868-14-4, from various specialized suppliers is essential for ensuring the accuracy of impurity testing.
Process Optimization Strategies to Minimize this compound Formation in Industrial Synthesis
The formation of epoxide impurities such as this compound is often linked to oxidative conditions during the synthesis process. Therefore, process optimization strategies are centered on minimizing the potential for oxidation of susceptible precursors or intermediates.
Key strategies include:
Inert Atmosphere: Conducting reactions under an inert atmosphere, such as nitrogen or argon, can significantly reduce the presence of oxygen and thereby minimize oxidative side reactions.
Control of Oxidizing Agents: Careful selection and stoichiometric control of any necessary oxidizing agents are critical. The use of milder and more selective reagents can prevent the over-oxidation of the molecule.
Temperature and Reaction Time Monitoring: Tightly controlling the reaction temperature and duration can prevent the formation of degradation products, including epoxides. Excursions to higher temperatures or prolonged reaction times can increase the likelihood of side reactions.
Raw Material Quality: Ensuring the purity of starting materials and reagents is fundamental. The presence of trace metal catalysts or other impurities in raw materials can sometimes promote unwanted oxidation.
By implementing these process controls, manufacturers can significantly reduce the formation of this compound, leading to a cleaner impurity profile and a more robust and reproducible manufacturing process.
Methodologies for Impurity Control and Reduction in Post-Synthetic Purification
Even with optimized synthesis processes, trace amounts of this compound may still be present in the crude Lurasidone product. Therefore, effective post-synthetic purification methodologies are essential for reducing this and other impurities to acceptable levels.
A key strategy for the purification of Lurasidone involves crystallization . The selection of an appropriate solvent system is crucial for the effective removal of impurities. Isopropanol has been identified as a suitable solvent for the crystallization of Lurasidone.
Furthermore, the control of pH during the work-up and purification steps can be leveraged to separate impurities. By adjusting the pH of the solution, the solubility of Lurasidone and its impurities can be modulated, allowing for the selective precipitation of the desired product while leaving impurities in the mother liquor. A described method involves adjusting the pH of an organic solution of Lurasidone with dilute hydrochloric acid, followed by washing and crystallization from isopropanol. This process has been shown to be effective in removing several process-related impurities.
These purification techniques, when properly developed and validated, provide an effective means of ensuring that the final Lurasidone API meets the stringent purity requirements set by regulatory authorities.
Advanced Topics and Future Research Directions
Development of Novel Analytical Technologies for Trace Analysis of Oxireno Impurities
The detection and quantification of trace-level impurities, particularly potentially genotoxic ones like epoxides, present considerable analytical challenges. nih.gov For Lurasidone (B1662784), sensitive analytical methods are crucial for ensuring that such impurities are controlled at or below the threshold of toxicological concern (TTC). uctm.edu
Future research in this area is focused on the development of highly sensitive and specific analytical technologies. While existing methods like high-performance liquid chromatography (HPLC) are used for impurity profiling of Lurasidone, the trace nature of oxireno impurities necessitates more advanced techniques. nih.govresearchgate.net
Key Research Directions:
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS): This combination offers enhanced separation efficiency and the ability to obtain accurate mass measurements, facilitating the identification and quantification of trace impurities even in complex matrices. sterlingpharmasolutions.comijprajournal.com
Tandem Mass Spectrometry (MS/MS): LC-MS/MS methods have been successfully developed for the quantification of other genotoxic impurities in Lurasidone at the parts-per-million (ppm) level. uctm.eduresearchgate.net Future work will likely adapt and refine these methods for the specific detection of Lurasidone-2H-oxireno. The use of multiple reaction monitoring (MRM) mode in LC-MS/MS provides excellent selectivity and sensitivity for trace-level analysis. nih.gov
Advanced Sample Preparation Techniques: The development of novel solid-phase extraction (SPE) sorbents or other sample enrichment techniques could significantly improve the limits of detection for oxireno impurities in Lurasidone samples.
Table 1: Comparison of Analytical Techniques for Trace Impurity Analysis
| Technique | Advantages | Disadvantages |
| HPLC-UV | Robust, widely available | Lower sensitivity for trace analysis |
| UHPLC-UV | Faster analysis, better resolution | Still may lack necessary sensitivity |
| LC-MS/MS | High sensitivity and selectivity | Higher cost and complexity |
| UHPLC-HRMS | Excellent for unknown identification | Data analysis can be complex |
Exploration of Structure-Reactivity Relationships within Epoxide-Containing Lurasidone Analogues
The three-membered ring of an epoxide is highly strained, making it susceptible to ring-opening reactions with various nucleophiles. nih.gov Understanding the structure-reactivity relationship of this compound and other epoxide-containing analogues is crucial for predicting their stability and potential for reacting with biological macromolecules like DNA, which is a hallmark of genotoxicity. researchgate.net
Future research will likely involve a combination of experimental and computational approaches to explore these relationships.
Key Research Directions:
Synthesis of Lurasidone Analogues: The synthesis of a series of Lurasidone analogues with systematic variations in the vicinity of the epoxide ring would allow for a systematic study of how electronic and steric factors influence reactivity.
Kinetic Studies: Performing kinetic studies on the reaction of these analogues with model nucleophiles can provide quantitative data on their relative reactivities.
Computational Modeling: In silico methods, such as Density Functional Theory (DFT) calculations, can be employed to model the transition states of ring-opening reactions and predict the activation energies. This can provide insights into the reaction mechanisms and relative stabilities of different epoxide-containing structures. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of epoxide-containing Lurasidone analogues with their observed reactivity or predicted genotoxicity. acs.org
Advanced Spectroscopic Techniques for Characterization of Impurity Profiles
The unequivocal structural elucidation of impurities is a critical step in their control. bruker.com Advanced spectroscopic techniques, often used in combination, are indispensable for characterizing the complex impurity profiles of pharmaceuticals like Lurasidone. ijsdr.orgijfmr.com
Key Research Directions:
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (e.g., 600 MHz and above) provides the high resolution and sensitivity needed to elucidate the structure of trace-level impurities. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for establishing the connectivity of atoms within a molecule. hyphadiscovery.com
Hyphenated Techniques: The coupling of separation techniques with spectroscopic methods provides a powerful platform for impurity analysis. ajrconline.org
LC-NMR: This technique allows for the direct structural elucidation of impurities as they are separated by HPLC, eliminating the need for laborious isolation. ijsdr.org
LC-MS-NMR: The ultimate hyphenated technique, providing mass, fragmentation, and detailed structural information from a single analysis.
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities. sterlingpharmasolutions.com Forced degradation studies of Lurasidone coupled with LC-QTOF-MS have been used to identify and characterize degradation products. flinders.edu.au
Table 2: Spectroscopic Techniques for Impurity Characterization
| Technique | Information Provided | Application in this compound Analysis |
| 1D NMR (¹H, ¹³C) | Basic structural information, functional groups | Confirmation of the oxireno ring and overall structure |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms | Unambiguous assignment of the complete structure |
| HRMS | Accurate mass, elemental composition | Determination of the molecular formula |
| MS/MS | Fragmentation patterns, structural motifs | Confirmation of key structural features |
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s efficacy studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, employ mixed-effects models to account for inter-individual variability .
Methodological Frameworks and Tools
- Experimental Design : Use factorial designs to optimize synthesis parameters (e.g., solvent polarity, reaction time) .
- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting toxicity datasets .
- Literature Review : Conduct scoping reviews to map knowledge gaps, followed by systematic reviews for hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
